molecular formula C8H5F3N2OS B057679 4-(Trifluoromethoxy)benzo[d]thiazol-2-amine CAS No. 235101-36-7

4-(Trifluoromethoxy)benzo[d]thiazol-2-amine

Cat. No. B057679
M. Wt: 234.2 g/mol
InChI Key: YSURRMGJTOKALN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-(Trifluoromethoxy)benzo[d]thiazol-2-amine and related compounds involves multiple steps, including the cyclocondensation reactions, functional group transformations, and the introduction of the trifluoromethoxy group. For instance, one synthesis pathway might involve starting from aromatic amines and progressing through a series of reactions involving carbon disulfide, catalytic triethylamine, and hydrogen peroxide to form benzoxa(thia)zol-2-thiones, which can further undergo transformations to yield the desired compound (Harizi, Mighri, & Romdhane, 2000).

Molecular Structure Analysis

The molecular structure of 4-(Trifluoromethoxy)benzo[d]thiazol-2-amine includes a benzo[d]thiazol ring system with the trifluoromethoxy group enhancing the compound's electron-withdrawing capability. This structure has been determined using techniques such as X-ray crystallography, which provides detailed information on the arrangement of atoms within the molecule and the molecular geometry (Asiri, Faidallah, Alamry, Ng, & Tiekink, 2012).

Chemical Reactions and Properties

4-(Trifluoromethoxy)benzo[d]thiazol-2-amine can participate in various chemical reactions, exploiting its active sites for further functionalization. The presence of the trifluoromethoxy group can influence its reactivity patterns, including nucleophilic substitution reactions, cycloadditions, and transformations involving the thiazole ring. These reactions allow for the synthesis of a wide range of derivatives with potential applications in materials science and pharmaceuticals (Colella et al., 2018).

Scientific Research Applications

  • Security Ink Application : A study by Lu and Xia (2016) discussed a novel V-shaped molecule related to 4-(Trifluoromethoxy)benzo[d]thiazol-2-amine, which exhibited unique properties like morphology-dependent fluorochromism. This molecule has potential use as a security ink without the need for a covering reagent.

  • Corrosion Inhibition : Research by Jafari, Mohsenifar, and Sayın (2019) found that derivatives of 4-(Trifluoromethoxy)benzo[d]thiazol-2-amine, specifically 4-BAT, function as effective corrosion inhibitors for steel in acidic environments. They work by adsorbing onto the steel surface through electron sharing.

  • Synthesis of Biologically Potent Compounds : A study by Mariappan et al. (2016) showed the synthesis of biologically potent N-(pyridin-2-yl)benzo[d]thiazol-2-amines using a metal-free approach, highlighting the utility of this compound in the creation of bioactive substances.

  • Antioxidant Activity : The work of Bonacorso et al. (2016) described the synthesis of trifluoromethyl-substituted N-(pyrimidin-2-yl)benzo[d]thiazol-2-amines with notable antioxidant activities.

  • Antitumor Activity : A study by Ye Jiao et al. (2015) synthesized a compound related to 4-(Trifluoromethoxy)benzo[d]thiazol-2-amine and demonstrated its significant antitumor activity against the Hela cell line.

  • Electroluminescence and Amplified Spontaneous Emission : Research by Liu et al. (2016) explored star-shaped single-polymer systems incorporating benzothiadiazole units for achieving saturated white electroluminescence and amplified spontaneous emission.

Future Directions

Benzothiazole derivatives, including 4-TFBT, are essential intermediates in synthesizing a wide variety of medical and pharmaceutical compounds . Therefore, there is a great demand for a simple and efficient method to synthesize benzothiazoles under mild reaction conditions . Future research could focus on developing new synthesis methods and exploring the potential applications of 4-TFBT in various fields.

properties

IUPAC Name

4-(trifluoromethoxy)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2OS/c9-8(10,11)14-4-2-1-3-5-6(4)13-7(12)15-5/h1-3H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSURRMGJTOKALN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)N)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80442803
Record name 2-Amino-4-trifluoromethoxybenzothiazol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80442803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethoxy)benzo[d]thiazol-2-amine

CAS RN

235101-36-7
Record name 2-Amino-4-trifluoromethoxybenzothiazol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80442803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(trifluoromethoxy)-1,3-benzothiazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Name
Nc1nc2c(OC(F)(F)F)cc(Br)cc2s1
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Synthesis routes and methods II

Procedure details

6-Bromo-4-trifluoromethoxy-benzothiazol-2-ylamine (157 mg, 0.50 mg), triethylamine (0.21 ml, 1.5 mmol) and palladium on carbon (10%, 15 mg) are suspended in ethanol (12 ml) and hydrogenated at atmospheric pressure for 96 h. The catalyst was filtered off and the solution evaporated to dryness. The residue was dissolved in ethyl acetate, washed three times with water, dried and the solvent removed in vacuo. The product is obtained as brown solid (85 mg, 73%). MS: m/e=235 (M+H+).
Name
6-Bromo-4-trifluoromethoxy-benzothiazol-2-ylamine
Quantity
157 mg
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0.21 mL
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15 mg
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12 mL
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Yield
73%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
B Czako, JR Marszalek, JP Burke… - Journal of medicinal …, 2020 - ACS Publications
Tumor-associated macrophages (TAMs) have a significant presence in the tumor stroma across multiple human malignancies and are believed to be beneficial to tumor growth. …
Number of citations: 13 pubs.acs.org

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